molecular formula C13H24N2O6 B12794817 Methyl 2-((2-((tert-butoxycarbonyl)amino)propanoyl)amino)-3-hydroxybutanoate CAS No. 41938-15-2

Methyl 2-((2-((tert-butoxycarbonyl)amino)propanoyl)amino)-3-hydroxybutanoate

Cat. No.: B12794817
CAS No.: 41938-15-2
M. Wt: 304.34 g/mol
InChI Key: XTHVBHJPBQMZLN-UHFFFAOYSA-N
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Description

Methyl 2-((2-((tert-butoxycarbonyl)amino)propanoyl)amino)-3-hydroxybutanoate is a complex organic compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine groups during chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((2-((tert-butoxycarbonyl)amino)propanoyl)amino)-3-hydroxybutanoate typically involves multiple steps. One common method starts with the esterification of the corresponding amino acid derivative, followed by the protection of the amine group using tert-butoxycarbonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine, and the product is purified using column chromatography .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods often involve rigorous purification steps to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((2-((tert-butoxycarbonyl)amino)propanoyl)amino)-3-hydroxybutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Methyl 2-((2-((tert-butoxycarbonyl)amino)propanoyl)amino)-3-hydroxybutanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-((2-((tert-butoxycarbonyl)amino)propanoyl)amino)-3-hydroxybutanoate involves its interaction with specific molecular targets. The Boc group protects the amine functionality, allowing selective reactions at other sites. This protection is crucial for the stepwise synthesis of complex molecules, as it prevents unwanted side reactions and ensures the integrity of the final product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets Methyl 2-((2-((tert-butoxycarbonyl)amino)propanoyl)amino)-3-hydroxybutanoate apart is its specific combination of functional groups, which makes it highly versatile in synthetic chemistry. The presence of both hydroxyl and Boc-protected amine groups allows for selective reactions, making it a valuable intermediate in the synthesis of complex molecules .

Properties

CAS No.

41938-15-2

Molecular Formula

C13H24N2O6

Molecular Weight

304.34 g/mol

IUPAC Name

methyl 3-hydroxy-2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoylamino]butanoate

InChI

InChI=1S/C13H24N2O6/c1-7(14-12(19)21-13(3,4)5)10(17)15-9(8(2)16)11(18)20-6/h7-9,16H,1-6H3,(H,14,19)(H,15,17)

InChI Key

XTHVBHJPBQMZLN-UHFFFAOYSA-N

Canonical SMILES

CC(C(C(=O)OC)NC(=O)C(C)NC(=O)OC(C)(C)C)O

Origin of Product

United States

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